2,2,3-trimethyl-3-phenylbutanoic acid 2,2,3-trimethyl-3-phenylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 29206-02-8
VCID: VC11495824
InChI:
SMILES:
Molecular Formula: C13H18O2
Molecular Weight: 206.3

2,2,3-trimethyl-3-phenylbutanoic acid

CAS No.: 29206-02-8

Cat. No.: VC11495824

Molecular Formula: C13H18O2

Molecular Weight: 206.3

Purity: 95

* For research use only. Not for human or veterinary use.

2,2,3-trimethyl-3-phenylbutanoic acid - 29206-02-8

Specification

CAS No. 29206-02-8
Molecular Formula C13H18O2
Molecular Weight 206.3

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2,2,3-trimethyl-3-phenylbutanoic acid features a phenyl group attached to the third carbon of a butanoic acid chain, flanked by methyl groups at positions 2, 2, and 3. This configuration introduces significant steric hindrance, influencing its reactivity and solubility. Key physicochemical properties include:

PropertyValueSource
CAS No.29206-02-8
Molecular FormulaC13H18O2\text{C}_{13}\text{H}_{18}\text{O}_2
Molecular Weight206.3 g/mol
Purity≥95%
Melting PointNot reported-
Boiling PointNot reported-

The absence of melting and boiling point data underscores the need for further experimental characterization. Comparative analysis with 3-phenylbutyric acid (CAS 4593-90-2), which has a molecular weight of 164.2 g/mol and a melting point of 65–68°C , suggests that the additional methyl groups in 2,2,3-trimethyl-3-phenylbutanoic acid likely increase its hydrophobicity and thermal stability.

Synthesis and Manufacturing

Alkylation and Oxidation Pathways

The synthesis of 2,2,3-trimethyl-3-phenylbutanoic acid is proposed to involve alkylation reactions of benzene derivatives followed by oxidation. A plausible route begins with the condensation of a substituted benzene precursor (e.g., benzaldehyde) with a β-keto ester, such as ethyl acetoacetate, in the presence of a protic solvent and condensation catalyst . For example, phenylaldehyde and ethyl acetoacetate may undergo nucleophilic addition to form a diacetyl intermediate, which is subsequently decarboxylated and oxidized to introduce the carboxylic acid moiety .

Reaction Conditions and Catalysts

Key steps in analogous syntheses, such as the preparation of 4-amino-3-phenylbutyric acid , involve:

  • Condensation: Protic solvents (e.g., ethanol) and catalysts like piperidine facilitate nucleophilic addition.

  • Decarbonylation: Strong alkaline solutions (e.g., NaOH) at elevated temperatures remove carbonyl groups.

  • Oxidation: Permanganate-periodate systems under controlled pH and temperature yield carboxylic acids .

While specific yields for 2,2,3-trimethyl-3-phenylbutanoic acid are unreported, similar protocols for phenylbutyric acids achieve yields exceeding 70% under optimized conditions .

Research Gaps and Future Directions

Despite its synthetic accessibility, 2,2,3-trimethyl-3-phenylbutanoic acid remains understudied. Critical research priorities include:

  • Biological Activity Screening: Evaluation of antimicrobial, anticancer, or enzymatic inhibitory properties.

  • Kinetic and Thermodynamic Studies: Determination of reaction rates and stability under varying pH and temperature, akin to studies on 2-methyl-3-methoxy-4-phenylbutanoic acid .

  • Material Characterization: Measurement of melting/boiling points, solubility, and crystallinity for industrial applications.

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